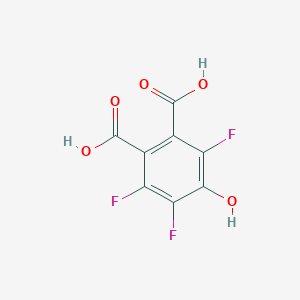
N-methoxy-N-methyl-4-biphenylacetamide
Descripción general
Descripción
N-methoxy-N-methyl-4-biphenylacetamide is an organic compound belonging to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings linked together by a single carbon-carbon bond. The compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-4-biphenylacetamide typically involves the reaction of biphenyl derivatives with methoxy and methylacetamide groups. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds between the biphenyl and the methoxy-N-methylacetamide groups . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions
N-methoxy-N-methyl-4-biphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while reduction may produce biphenyl alcohols .
Aplicaciones Científicas De Investigación
N-methoxy-N-methyl-4-biphenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of N-methoxy-N-methyl-4-biphenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-benzyl-2-(1,1’-biphenyl)-4-yloxy-N-methylacetamide
- 5,5’‘-bis(4’-methoxy-[1,1’-biphenyl]-4-yl)-2,2’:5’,2’'-terthiophene
- 2-(4-bromophenyl)-N-methoxy-N-methylacetamide
Uniqueness
N-methoxy-N-methyl-4-biphenylacetamide stands out due to its unique combination of biphenyl and methoxy-N-methylacetamide groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H17NO2 |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
N-methoxy-N-methyl-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C16H17NO2/c1-17(19-2)16(18)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
Clave InChI |
QTAQTNULIAULSN-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Phenyl-2H,4H-[1,3]dioxino[5,4-b]pyridine-6-carbaldehyde](/img/structure/B8597732.png)


![2-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)pyridine](/img/structure/B8597755.png)




![Thieno[2,3-b]pyridine-2-sulfonamide](/img/structure/B8597800.png)

![1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide](/img/structure/B8597821.png)

![(3-oxo-3,6,8,9-tetrahydro-1H-furo[3,4-f]isochromen-6-yl)methyl 4-methylbenzenesulfonate](/img/structure/B8597836.png)

